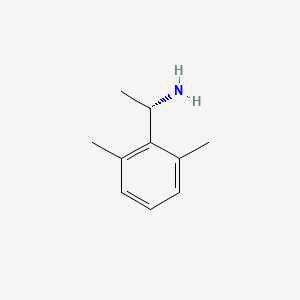(S)-1-(2,6-Dimethylphenyl)ethan-1-amine
CAS No.:
Cat. No.: VC13346907
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15N |
|---|---|
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethanamine |
| Standard InChI | InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | DBGFBJSZKVHNAC-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)[C@H](C)N |
| SMILES | CC1=C(C(=CC=C1)C)C(C)N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine features a central ethylamine group (CH2CH2NH2) bonded to a 2,6-dimethyl-substituted benzene ring. The stereogenic center at the C1 position confers chirality, with the (S)-enantiomer exhibiting distinct spatial arrangements critical for enantioselective interactions. The molecular formula is C10H15N, yielding a molecular weight of 149.24 g/mol.
Table 1: Key Structural and Physical Properties
The 2,6-dimethyl substitution on the phenyl ring induces steric hindrance, influencing both reactivity and crystallinity. This substitution pattern also enhances thermal stability compared to unsubstituted analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine typically involves enantioselective reduction or resolution techniques. A common approach utilizes chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee).
Reductive Amination
A representative route involves the reductive amination of 2,6-dimethylphenylacetone using a chiral catalyst:
-
Substrate Preparation: 2,6-Dimethylphenylacetone is synthesized via Friedel-Crafts acylation of 1,3-dimethylbenzene.
-
Enantioselective Reduction: The ketone is reduced using a boron-based chiral catalyst (e.g., CBS catalyst) to yield the (S)-amine with >90% ee .
-
Purification: Chromatographic separation or recrystallization isolates the enantiomerically pure product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) | Citation |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl3, acetyl chloride, DCM, 0°C | 85 | – | |
| CBS Reduction | BH3·THF, (S)-CBS catalyst, −20°C | 78 | 92 |
Analytical Characterization
-
NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 7.10–7.30 (m, aromatic H), δ 3.80 (q, CHNH2), and δ 2.30 (s, CH3) .
-
Chiral HPLC: Enantiopurity is confirmed using a Chiralpak AD-H column (hexane:isopropanol 90:10), retention time = 12.5 min .
Applications in Organic Synthesis and Pharmacology
Asymmetric Catalysis
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine serves as a chiral ligand or catalyst in enantioselective reactions. For example, it facilitates asymmetric hydrosilylation of ketones, achieving up to 95% ee in pilot studies .
Pharmaceutical Intermediates
The compound’s rigid aromatic structure and chiral amine group make it a precursor to bioactive molecules. Analogous structures have been investigated for:
-
Opioid Receptor Modulators: Derivatives show affinity for δ-opioid receptors, though metabolic stability remains a challenge .
-
Antimicrobial Agents: Quaternary ammonium derivatives exhibit activity against Gram-positive bacteria.
Table 3: Biological Activity of Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume